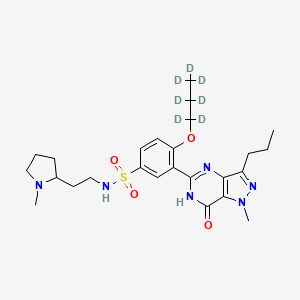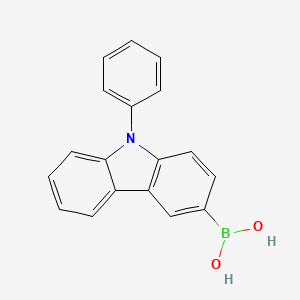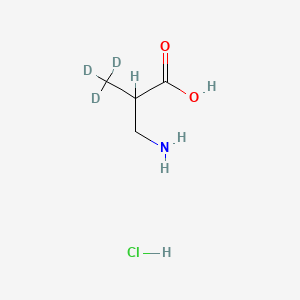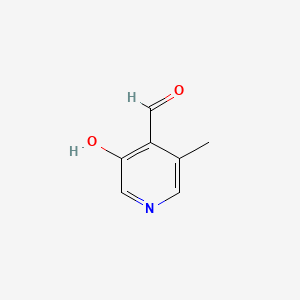
3-Hydroxy-5-methylpyridine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-methylpyridine-4-carbaldehyde is a chemical compound with the molecular formula C8H9NO3. It is a derivative of isonicotinaldehyde and features a hydroxyl group at the third position and a methyl group at the fifth position on the pyridine ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methylpyridine-4-carbaldehyde typically involves the hydroxylation of 5-methylisonicotinaldehyde. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium to introduce the hydroxyl group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5-methylpyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids or ketones.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
3-Hydroxy-5-methylpyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Research into its derivatives has shown potential in developing new drugs for various diseases.
Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methylpyridine-4-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxyl and aldehyde groups allow it to form hydrogen bonds, undergo nucleophilic attacks, and participate in redox reactions. These properties make it a versatile intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
- 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde
- 3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine
Comparison: 3-Hydroxy-5-methylpyridine-4-carbaldehyde is unique due to its specific substitution pattern on the pyridine ring. The presence of both a hydroxyl and a methyl group at distinct positions provides it with unique reactivity compared to its analogs. For instance, 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde has an additional hydroxymethyl group, which can alter its chemical behavior and applications.
Properties
CAS No. |
144989-75-3 |
|---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.138 |
IUPAC Name |
3-hydroxy-5-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c1-5-2-8-3-7(10)6(5)4-9/h2-4,10H,1H3 |
InChI Key |
DDRQBCLXYFVEJV-UHFFFAOYSA-N |
SMILES |
CC1=CN=CC(=C1C=O)O |
Synonyms |
4-Pyridinecarboxaldehyde,3-hydroxy-5-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


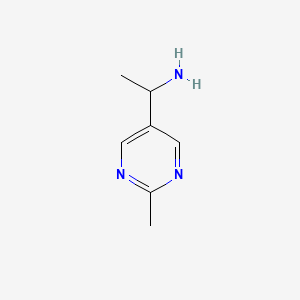
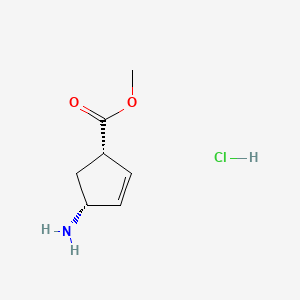
![2-Chloro-1-[(2R,5S)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B584793.png)
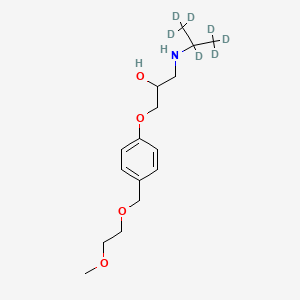
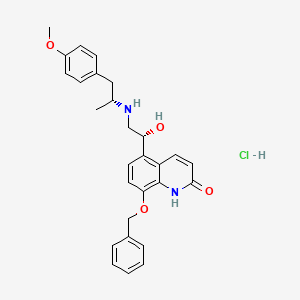
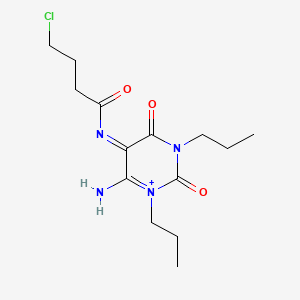

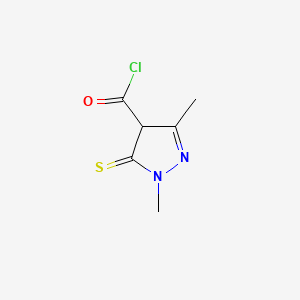
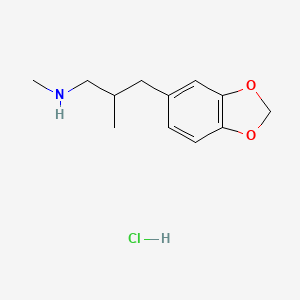
![1-Methoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584806.png)
